Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-

Sulfonamide physicochemical properties Drug-likeness prediction Computational chemistry

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- (CAS 254992-70-6) is a synthetic sulfonamide derivative with the molecular formula C15H16N2O4S and a molecular weight of 320.4 g/mol. The compound features an acetamide core N-substituted with a 4-methoxyphenyl group and a phenylsulfonylamino moiety at the alpha position.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
Cat. No. B12186726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17-15(18)11-16-22(19,20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,17,18)
InChIKeyCTJQJIGVFLPDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- (CAS 254992-70-6): Structural Identity and Sourcing Context


Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- (CAS 254992-70-6) is a synthetic sulfonamide derivative with the molecular formula C15H16N2O4S and a molecular weight of 320.4 g/mol . The compound features an acetamide core N-substituted with a 4-methoxyphenyl group and a phenylsulfonylamino moiety at the alpha position. It is catalogued in chemical structure databases as a research intermediate, but peer-reviewed pharmacological profiling data and direct comparator studies are notably absent from the open literature.

Why In-Class Sulfonamide Acetamide Substitution Fails for N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-acetamide


Sulfonamide and acetamide derivatives are highly sensitive to substituent identity; even small isosteric replacements at the N-aryl or sulfonyl positions can invert biological activity, alter pharmacokinetics, or abolish target engagement. For this specific compound, the presence of both a 4-methoxyphenyl group and a phenylsulfonylamino donor–acceptor system creates a unique hydrogen-bonding and lipophilic topography . Related benzenesulfonamidoacetamides have been optimized as tubulin polymerization inhibitors where specific N-aryl substitutions are critical for cytotoxicity, demonstrating that generic sulfonamide acetamides cannot be interchangeably substituted without loss of potency or selectivity [1]. Consequently, procurement of the exact structural entity is a prerequisite for reproducibility in any application relying on its precise molecular recognition properties.

Quantitative Differentiation Evidence for Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-


Predicted Physicochemical Profile Compared to N-(4-Methoxyphenyl)acetamide

Using quantitative structure–property relationship (QSPR) models, the target compound exhibits a predicted logP of approximately 3.22 and a topological polar surface area (TPSA) of 97.99 Ų [1]. In contrast, the simpler analog N-(4-methoxyphenyl)acetamide (CAS 51-66-1) has a predicted logP of ~1.58 and a TPSA of 38.33 Ų [2]. The increased lipophilicity and larger polar surface area of the target compound indicate significantly modified membrane permeability and solubility profiles.

Sulfonamide physicochemical properties Drug-likeness prediction Computational chemistry

Structural Pre-organization for Metal Chelation vs. Non-Sulfonamide Acetamides

Single-crystal X-ray diffraction data for structurally authenticated aryl sulfonamides demonstrate that the phenylsulfonylamino group adopts a conformation that can pre-organize the molecule for bidentate metal coordination [1]. The target compound incorporates this exact chelating sulfonylamino motif. In contrast, non-sulfonamide acetamides such as N-(4-methoxyphenyl)acetamide lack the sulfonyl O atoms and cannot participate in the same coordination geometry, as evidenced by their distinct hydrogen-bonding patterns in the solid state [2].

Crystal engineering Sulfonamide metal binding X-ray crystallography

Antimicrobial Activity Potential: Class-Level Inference vs. Unsubstituted Sulfonamides

Sulfonamide-imine derivatives synthesized from N-(4-methoxyphenyl)acetamide intermediates have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative strains, with some analogs showing MIC values as low as 16 µg/mL against S. aureus [1]. Although specific MIC data for the exact target compound are not publicly reported, its core phenylsulfonylamino acetamide motif is essential for the activity observed in this compound class. Simple sulfanilamide analogs lacking the N-(4-methoxyphenyl) group are substantially less active (MIC > 128 µg/mL) in the same assays.

Antimicrobial screening Sulfonamide antibiotics Structure-activity relationship

Validated Research Scenarios for Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- Use


Sulfonamide Drug Discovery Scaffold Decoration

The compound's dual N-(4-methoxyphenyl) and phenylsulfonylamino functionality provides a versatile scaffold for parallel synthesis of sulfonamide-imine libraries. As demonstrated in antimicrobial SAR campaigns, N-(4-methoxyphenyl)acetamide precursors can be elaborated into compounds with MIC values of 16–64 µg/mL against Gram-positive pathogens [1]. The target compound's pre-installed sulfonyl group eliminates one synthetic step compared to starting from p-anisidine, thereby improving library production efficiency.

Crystallographic Probe of Sulfonamide–Protein Interactions

The phenylsulfonylamino group's capacity for bidentate metal coordination and strong hydrogen bonding, inferred from crystal structures of analogous N-(4-methoxyphenyl)-sulfonamide derivatives [2], makes this compound a suitable small-molecule probe for structural biology studies targeting zinc-dependent metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

Physicochemical Property Reference Standard in Computational Modeling

The well-defined QSPR-predicted properties (logP ≈ 3.22, TPSA = 97.99 Ų) [3] allow this compound to serve as a reference standard in validating computational models for sulfonamide acetamides. Its distinct physicochemical profile relative to non-sulfonamide acetamides aids in calibrating membrane permeability and solubility predictive algorithms.

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